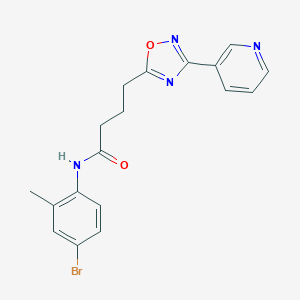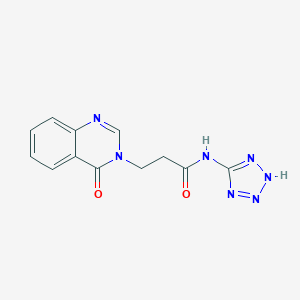
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CDOB, is a psychoactive drug that belongs to the phenethylamine and benzamide classes. CDOB is a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug has been synthesized and studied for its potential use in scientific research.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of drugs like LSD and psilocybin.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool. The drug is highly potent and selective for the 5-HT2A receptor, making it a useful tool for studying the receptor and its effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also several limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The drug has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the drug. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a psychoactive drug, which means that it can cause changes in behavior and perception that may interfere with experimental results.
未来方向
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the potential therapeutic applications of the drug. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Another area of interest is the development of new drugs that target the 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used as a starting point for the development of new drugs that are more selective and potent than the original compound.
Conclusion:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, or N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a psychoactive drug that has been synthesized and studied for its potential use in scientific research. The drug acts as a potent agonist for the 5-HT2A receptor and has been used to study the receptor and its effects on the brain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, but also has limitations that must be taken into account. There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications and the development of new drugs that target the 5-HT2A receptor.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis process involves the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobutyryl chloride to produce 4-chloro-2,5-dimethoxyphenylbutanoyl chloride. This product is then reacted with 3-phenyl-1,2,4-oxadiazole to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The drug has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been used to study the effects of serotonin on the brain and its potential therapeutic applications.
属性
分子式 |
C20H20ClN3O4 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-12-15(17(27-2)11-14(16)21)22-18(25)9-6-10-19-23-20(24-28-19)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25) |
InChI 键 |
QOIJIQMJHLPQIH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)